

Solubility of MeOSuc-AAPF-CMK in DMSO and other solvents.

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Compound of Interest

Compound Name: MeOSuc-AAPF-CMK

Cat. No.: B12384815

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Application Notes and Protocols: MeOSuc- AAPF-CMK

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility, storage, and application of Methoxysuccinyl-Ala-Ala-Pro-Phe-chloromethyl ketone (**MeOSuc-AAPF-CMK**), a potent and irreversible inhibitor of proteinase K and other chymotrypsin-like serine proteases.

Solubility Data

MeOSuc-AAPF-CMK exhibits varying solubility in common laboratory solvents. Quantitative data is summarized in the table below for easy reference. It is highly soluble in Dimethyl Sulfoxide (DMSO).



Solvent	Solubility	Notes
DMSO	100 mg/mL[1]	Ultrasonic agitation may be required. Use of hygroscopic DMSO can impact solubility.[1] Another source reports a solubility of 3 mg/mL.
Ethanol	Sparingly soluble (1-10 mg/mL)	Data for the structurally similar compound MeOSuc-Ala-Ala-Pro-Ala-CMK.
PBS (pH 7.2)	Soluble (≥10 mg/mL)	Data for the structurally similar compound MeOSuc-Ala-Ala-Pro-Ala-CMK.

Stock Solution Preparation

Note: To prevent product inactivation from repeated freeze-thaw cycles, it is recommended to aliquot and store the stock solution.[1]

Preparation of a 10 mM Stock Solution in DMSO:

To prepare a 10 mM stock solution of **MeOSuc-AAPF-CMK** (Molecular Weight: 551.03 g/mol) in DMSO, follow the table below.

Desired Volume of 10 mM Stock	Mass of MeOSuc-AAPF- CMK to Weigh	Volume of DMSO to Add
100 μL	0.551 mg	100 μL
500 μL	2.755 mg	500 μL
1 mL	5.51 mg	1 mL
5 mL	27.55 mg	5 mL

Storage of Stock Solutions:



- Store at -80°C for up to 6 months.[1]
- Store at -20°C for up to 1 month.[1]

Experimental Protocols

Protocol 1: General Inhibition of Proteinase K

This protocol describes the use of **MeOSuc-AAPF-CMK** to inhibit proteinase K activity in a typical biochemical assay.

Materials:

- MeOSuc-AAPF-CMK stock solution (e.g., 10 mM in DMSO)
- Proteinase K solution
- Reaction buffer
- Substrate for proteinase K (e.g., BSA)

Procedure:

- Prepare the reaction mixture containing the proteinase K substrate in the appropriate reaction buffer.
- Add MeOSuc-AAPF-CMK to the reaction mixture to a final concentration of 0.05 mM. This
 concentration has been shown to be effective for proteinase K inhibition.[2][3][4]
- Pre-incubate the mixture for 15 minutes at room temperature to allow for the inhibitor to bind to the enzyme.
- Initiate the reaction by adding proteinase K.
- Monitor the reaction progress by measuring the degradation of the substrate over time using a suitable method (e.g., SDS-PAGE, fluorescence assay).

Protocol 2: Protection of RNA during Extraction



This protocol outlines the use of **MeOSuc-AAPF-CMK** to inhibit residual proteinase K activity during RNA extraction procedures, thereby protecting the RNA from degradation.

Materials:

- MeOSuc-AAPF-CMK stock solution (e.g., 10 mM in DMSO)
- Cell or tissue lysate containing proteinase K
- RNA extraction reagents

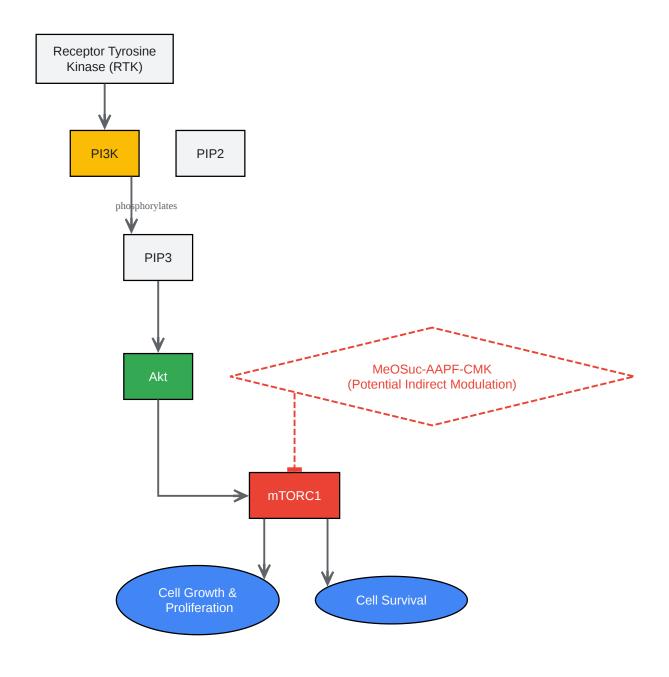
Procedure:

- Following the proteinase K digestion step in your standard RNA extraction protocol, add
 MeOSuc-AAPF-CMK to the lysate to a final concentration of 0.05 mM.[2][3]
- Mix thoroughly and incubate for 15 minutes at room temperature.
- Proceed with the subsequent steps of your RNA extraction protocol (e.g., phenol-chloroform extraction, column purification).
- The addition of MeOSuc-AAPF-CMK will inactivate proteinase K, preventing RNA degradation during the downstream purification steps.

Signaling Pathway Interactions

While **MeOSuc-AAPF-CMK** is primarily characterized as a serine protease inhibitor, some evidence suggests potential indirect interactions with cellular signaling pathways. It has been categorized as an agent affecting the PI3K/Akt/mTOR and Protein Tyrosine Kinase pathways. [5] The mechanism for this is not well-defined and may be an indirect consequence of its primary activity or potential off-target effects. Other chloromethylketone-containing inhibitors have been shown to interact with proteins involved in DNA repair and chromatin remodeling, such as ATP-dependent helicases.[6]





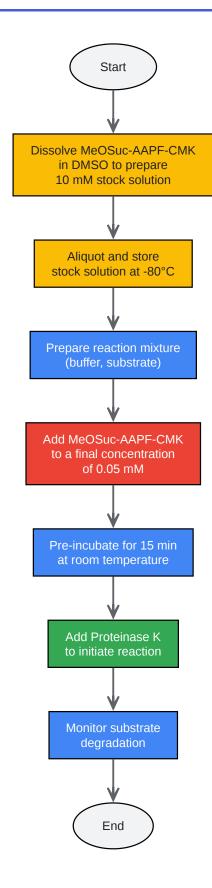
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Caption: Potential indirect modulation of the PI3K/Akt/mTOR pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for utilizing **MeOSuc-AAPF-CMK** as a proteinase K inhibitor.





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Caption: Workflow for Proteinase K Inhibition Assay.



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